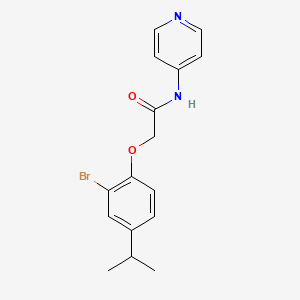![molecular formula C12H11F3N4O B5792015 N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5792015.png)
N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as "TPU," is a chemical compound that has been extensively studied for its potential applications in scientific research. TPU is a urea derivative that has a trifluoromethylphenyl group attached to it. This group is known to have significant biological activity, which makes TPU an interesting compound for research.
作用機序
The mechanism of action of TPU is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. TPU has been shown to inhibit the activity of several kinases, including the protein kinase CK2 and the cyclin-dependent kinase CDK9. TPU has also been shown to inhibit the activity of the histone deacetylase HDAC6. These enzymes and receptors are involved in various cellular processes, including cell division, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
TPU has been shown to have significant biochemical and physiological effects in various cell types and organisms. TPU has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. TPU has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TPU has been shown to have anti-inflammatory effects, which may have potential applications in treating inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using TPU in lab experiments is its high potency and selectivity. TPU has been shown to have significant biological activity at relatively low concentrations, which makes it a useful tool for studying the function of specific enzymes and receptors. Additionally, TPU is relatively easy to synthesize and purify, which makes it accessible to researchers.
However, there are also limitations to using TPU in lab experiments. One limitation is that TPU may have off-target effects, which can complicate the interpretation of experimental results. Additionally, TPU may have limited solubility in certain solvents, which can affect its bioavailability and activity.
将来の方向性
There are several future directions for research on TPU. One direction is to further elucidate the mechanism of action of TPU, particularly its effects on specific enzymes and receptors. Another direction is to investigate the potential therapeutic applications of TPU, particularly in treating cancer and inflammatory diseases. Additionally, there may be opportunities to modify the structure of TPU to improve its potency, selectivity, and pharmacokinetic properties.
合成法
The synthesis of TPU involves the reaction of 1-methyl-1H-pyrazol-3-amine with 3-(trifluoromethyl)phenylisocyanate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain TPU in high purity.
科学的研究の応用
TPU has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. TPU has been shown to have significant biological activity, particularly in inhibiting the activity of certain enzymes and receptors. This makes TPU a promising compound for drug discovery and development.
特性
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-19-6-5-10(18-19)17-11(20)16-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPOKPIMPVNCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

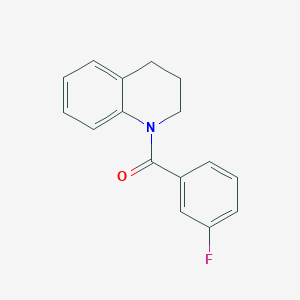
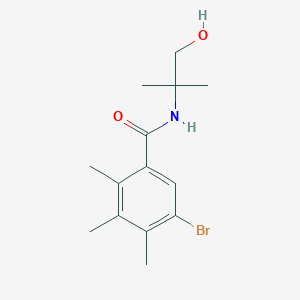
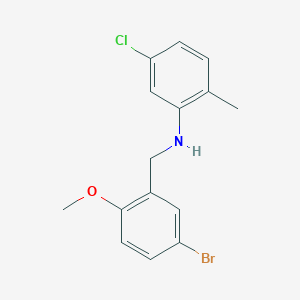
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791959.png)
![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)


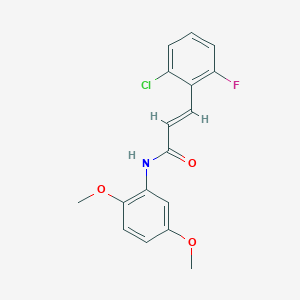
![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)
![methyl 4-ethyl-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5792008.png)
